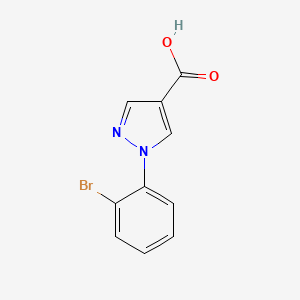

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-bromophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLYIMZWMOINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-bromo-1-phenylhydrazine, which then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.

Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation and Reduction: Products include alcohols or carboxylate salts.

Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antimalarial Activities

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid, in combating microbial infections and malaria. For instance, a study synthesized various pyrazole derivatives and evaluated their antimicrobial properties using the Agar well diffusion method. The results indicated that certain derivatives exhibited potent activity against a range of bacterial strains, demonstrating the compound's potential as an antimicrobial agent .

Anticancer Properties

The pyrazole moiety has been extensively studied for its anticancer properties. Research indicates that this compound and its derivatives show significant cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrazole structures have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. The presence of bromine substituents, such as in this compound, has been shown to enhance biological activity by increasing lipophilicity and facilitating better interaction with biological targets .

Table 1: Structure-Activity Relationship of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| This compound | 26 | A549 | Anticancer |

| 5-Bromo-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide | 49.85 | MCF-7 | Anticancer |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | 0.39 | HCT116 | Anticancer |

Material Science Applications

Catalysis

The compound has also found applications in catalysis, particularly in organic synthesis reactions where pyrazoles serve as ligands or catalysts. The ability of these compounds to coordinate with metal ions enhances their utility in catalyzing various chemical transformations .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in June 2023, various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against multiple bacterial strains. The findings suggested that the introduction of different substituents on the pyrazole ring significantly influenced the antimicrobial activity, with some derivatives showing remarkable effectiveness comparable to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

A comprehensive review discussed the anticancer properties of pyrazole derivatives, including this compound. The review compiled data from multiple studies, highlighting compounds that exhibited low IC50 values against different cancer cell lines, emphasizing the therapeutic potential of these compounds in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism of Bromophenyl Derivatives

- 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1156994-32-9): The bromine atom at the meta-position reduces steric hindrance compared to the ortho-substituted derivative. This isomer shares the same molecular weight (267.08 g/mol ) but exhibits distinct physicochemical properties due to differences in dipole moments and solubility .

- This isomer is structurally analogous to the target compound but lacks the steric constraints of the ortho-bromo group .

Substitution with Other Halogens

- 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid : Replacement of bromine with chlorine reduces molecular weight (237.63 g/mol ) and alters lipophilicity, impacting membrane permeability in biological assays .

- 1-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1053085-34-9): The meta-chloro derivative demonstrates lower electron-withdrawing effects compared to bromine, influencing its acidity and hydrogen-bonding capacity .

Functional Group Modifications on the Pyrazole Core

Substituents at the Pyrazole 5-Position

Carboxylic Acid Bioisosteres

Enzyme Inhibition

- Y-700 (1-(3-cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid): This derivative exhibits potent xanthine oxidase (XO) inhibition (IC₅₀ = 5.8 nM), outperforming allopurinol (IC₅₀ = 260 nM). The meta-cyano and para-neophenyl groups enhance binding affinity compared to bromophenyl analogs .

Antioxidant and Anti-inflammatory Activity

- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) : Displays significant antioxidant activity (IC₅₀ ≈ 10 µM in DPPH assays), attributed to the nitro group’s electron-withdrawing effects. The absence of a carboxylic acid group reduces polarity, enhancing cell membrane penetration .

- 1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid : The carboxylic acid group likely contributes to radical scavenging, though direct comparative data are lacking .

Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Position | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₀H₇BrN₂O₂ | 267.08 | ortho | Carboxylic acid (C-4) |

| 1-(4-Bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid | C₁₂H₁₁BrN₂O₂ | 295.13 | para | Ethyl (C-5), carboxylic acid (C-4) |

| 1-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | C₁₀H₇ClN₂O₂ | 234.63 | meta | Carboxylic acid (C-4) |

| Y-700 | C₁₄H₁₀N₂O₂ | 262.25 | - | Carboxylic acid (C-4), cyano (C-3) |

Biological Activity

1-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C₁₀H₇BrN₂O₂, characterized by a brominated phenyl group attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Weight : 267.08 g/mol

- Melting Point : 235-237 °C

- Structure : The compound features a carboxylic acid functional group at the fourth position of the pyrazole ring, enhancing its reactivity and potential biological activity.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have shown that related pyrazole derivatives can achieve up to 85% inhibition of TNF-α at specific concentrations, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound demonstrates notable antimicrobial effects against various bacterial strains. In vitro studies have reported effective inhibition of pathogens such as E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of the bromine atom enhances its interaction with microbial targets, potentially increasing its efficacy .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). A study highlighted that this compound could enhance caspase-3 activity significantly, indicating its role in programmed cell death pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid | Brominated Pyrazole | Different bromination position affects reactivity |

| 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Trifluoromethyl Substituent | Enhanced lipophilicity and potential bioactivity |

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Methylated Pyrazole | Increased solubility and altered pharmacokinetics |

The unique combination of bromination and carboxylation in this compound distinguishes it from other derivatives, influencing its biological activity and therapeutic potential .

Study on Anticancer Properties

A recent study investigated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that compounds similar to this compound could significantly inhibit cell proliferation and induce apoptosis at low concentrations (around 1 μM), showcasing their potential as anticancer agents .

Evaluation of Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory capabilities of pyrazole derivatives. Compounds were tested for their ability to suppress inflammatory markers in vitro. Results showed that certain derivatives could inhibit cytokine production effectively, positioning them as candidates for developing new anti-inflammatory therapies .

Q & A

Q. What are the established synthetic routes for 1-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with bromophenyl-substituted intermediates. For example, a common approach includes:

- Step 1 : Condensation of 2-bromophenylhydrazine with a β-keto ester to form the pyrazole ring.

- Step 2 : Hydrolysis of the ester group to yield the carboxylic acid moiety .

Reaction conditions such as temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF for solubility) critically affect yield. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency .

Q. How is the compound characterized spectroscopically, and what key peaks distinguish it from analogs?

- NMR : The ¹H NMR spectrum shows distinct signals for the pyrazole ring protons (δ 7.8–8.2 ppm) and the bromophenyl aromatic protons (δ 7.3–7.6 ppm). The carboxylic acid proton (if present) appears as a broad peak at δ 12–13 ppm .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while the pyrazole ring exhibits N–H bending at ~1550 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak (m/z ≈ 281) and fragmentation patterns (e.g., loss of CO₂ at m/z 237) distinguish it from chloro or methyl-substituted analogs .

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal Stability : Decomposition occurs above 200°C, with hazardous byproducts like CO₂ and NOₓ .

- Light Sensitivity : The bromophenyl group may undergo photolytic debromination; store in amber vials at –20°C .

- Moisture Sensitivity : The carboxylic acid group can form hydrates, altering crystallinity. Use desiccants in storage .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position of the phenyl ring influence electronic properties and reactivity?

The ortho -bromine substituent induces steric hindrance and electron-withdrawing effects, which:

- Reduce nucleophilic aromatic substitution (NAS) reactivity compared to para -substituted analogs .

- Stabilize the pyrazole ring via resonance, as evidenced by computational studies (DFT: reduced HOMO-LUMO gap) .

Comparative studies with 1-(4-bromophenyl) analogs show slower reaction kinetics in Suzuki-Miyaura couplings due to steric effects .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to separate unreacted intermediates (e.g., ester precursors) .

- XRD : Identify crystalline impurities (e.g., hydrates) by comparing experimental diffractograms with reference data from Cambridge Structural Database .

- TGA-DSC : Quantify residual solvents (e.g., DMF) by thermal decomposition profiles .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- pH Adjustment : Deprotonate the carboxylic acid group at pH > 5 (solubility >10 mM in PBS) .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing enzymes .

- Salt Formation : Lithium or sodium salts improve solubility in polar aprotic solvents (e.g., DMF) .

Q. How does this compound interact with biological targets such as COX-2 or MAP kinases?

- Molecular Docking : The carboxylic acid group forms hydrogen bonds with Arg120 in COX-2, while the bromophenyl moiety occupies a hydrophobic pocket .

- Enzyme Assays : IC₅₀ values for COX-2 inhibition (~2.3 µM) are superior to 1-(3-methoxyphenyl) analogs, highlighting the bromine’s role in enhancing binding affinity .

- SAR Studies : Methyl or fluoro substitutions at the pyrazole 5-position reduce activity, emphasizing the carboxylic acid’s necessity .

Q. What are the challenges in scaling up synthesis while minimizing hazardous byproducts?

- Byproduct Mitigation : Optimize stoichiometry to reduce brominated side products (e.g., dibromophenyl impurities) detected via GC-MS .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

- Flow Chemistry : Continuous flow systems enhance heat dissipation during exothermic cyclization steps, improving yield by 15–20% .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.